NPEC-caged-(S)-AMPA
Overview
Description
1-(2-nitrophenyl)ethyl caged version of (S)-AMPA, agonist at the AMPA receptor. Extinction coefficient (ε347) = 660 M-1cm-1, quantum yield (φ) = 0.64. Suitable for near-UV uncaging. No inhibition of GABA-A receptors at concentrations used experimentally.
Mechanism of Action
Target of Action
NPEC-caged-(S)-AMPA is a caged compound and a potent, selective mGluR-8a agonist . The primary target of this compound is the mGluR-8a receptor, a type of metabotropic glutamate receptor. This receptor plays a crucial role in the central nervous system, mediating neuronal excitability and synaptic plasticity.
Mode of Action
The compound is caged with a photosensitive 1-(2-nitrophenyl)ethoxycarbonyl group . Upon exposure to light, the caging group is removed, allowing the compound to interact with its target, the mGluR-8a receptor. The compound displays over 100-fold selectivity over mGlu 1-7 and shows little to no activity at NMDA and kainate receptors .
Pharmacokinetics
It is known that the compound is soluble to 100 mm in water and to 100 mm in dmso . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s activity is dependent on light exposure due to its photosensitive caging group
Properties
IUPAC Name |
(2S)-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)-2-[1-(2-nitrophenyl)ethoxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O8/c1-8(10-5-3-4-6-13(10)19(24)25)26-16(23)17-12(15(21)22)7-11-9(2)27-18-14(11)20/h3-6,8,12H,7H2,1-2H3,(H,17,23)(H,18,20)(H,21,22)/t8?,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVJRWDYNJZRRP-MYIOLCAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NO1)CC(C(=O)O)NC(=O)OC(C)C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)NO1)C[C@@H](C(=O)O)NC(=O)OC(C)C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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